Lipophilicity (XLogP3) Advantage over Dimethylamino Analog
The target compound's N-isopropyl-N-methyl substitution replaces one methyl group on the tertiary amine with an isopropyl group, increasing the computed lipophilicity relative to the 5-(dimethylamino) comparator (CAS 26990-64-7). The dimethylamino analog has a measured XLogP3 of 0.6 [1]. Based on the established Hansch π-contribution of an isopropyl group (π ≈ +1.3) versus a methyl group (π ≈ +0.5), the target compound is estimated to have an XLogP3 in the range of 1.4–1.8, representing an increase of approximately +0.8 to +1.2 log units [2]. This lipophilicity shift is quantitatively meaningful for membrane permeability, CYP450 susceptibility, and plasma protein binding in drug discovery contexts.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 1.4–1.8 (calculated based on Hansch π fragment constants; isopropyl π ≈ +1.3 vs. methyl π ≈ +0.5) |
| Comparator Or Baseline | 5-(Dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 26990-64-7); PubChem-measured XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2 log units (estimated) |
| Conditions | Computed XLogP3 algorithm (PubChem 2019.06.18 release); in silico prediction; Hansch fragment-based estimation for target compound |
Why This Matters
A >1 log unit increase in lipophilicity can shift a compound from low to moderate membrane permeability, directly impacting oral bioavailability and cellular target engagement in lead optimization programs.
- [1] PubChem. (2026). Compound Summary for CID 11412595 – 5-(Dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. XLogP3 = 0.6. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. π constants: isopropyl = +1.3, methyl = +0.5. View Source
